molecular formula C11H11F3N2 B1645419 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1645419
M. Wt: 228.21 g/mol
InChI Key: IQNPGWQUCDKRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 6-(trifluoromethyl)pyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and tetrahydropyridine moieties can interact with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and tetrahydropyridine moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-4,15H,5-7H2

InChI Key

IQNPGWQUCDKRIY-UHFFFAOYSA-N

SMILES

C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F

Origin of Product

United States

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